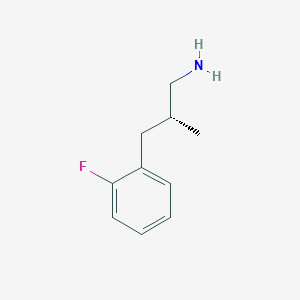

(2R)-3-(2-Fluorophenyl)-2-methylpropan-1-amine

Description

(2R)-3-(2-Fluorophenyl)-2-methylpropan-1-amine is a chiral amine derivative featuring a 2-fluorophenyl group attached to a branched propane backbone. Its stereochemistry at the second carbon (R-configuration) and substitution pattern (fluorine at the ortho position of the phenyl ring) confer unique physicochemical and pharmacological properties.

Properties

IUPAC Name |

(2R)-3-(2-fluorophenyl)-2-methylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN/c1-8(7-12)6-9-4-2-3-5-10(9)11/h2-5,8H,6-7,12H2,1H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AROZDPHXOAMLPC-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1F)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC=CC=C1F)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-3-(2-Fluorophenyl)-2-methylpropan-1-amine typically involves the following steps:

Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzaldehyde and 2-methylpropan-1-amine.

Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst to form an intermediate compound.

Reduction: The intermediate compound is then subjected to reduction using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product, this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (2R)-3-(2-Fluorophenyl)-2-methylpropan-1-amine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Reduction: The compound can be reduced to form various reduced products, depending on the reducing agents and conditions used.

Substitution: It can participate in substitution reactions where the fluorophenyl group or the amine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorophenyl ketones, while reduction may produce fluorophenyl alcohols.

Scientific Research Applications

1.1. Analgesic Development

One notable application of (2R)-3-(2-Fluorophenyl)-2-methylpropan-1-amine is its role as an intermediate in the synthesis of tapentadol, a medication used for pain management. Tapentadol is classified as a dual-action analgesic, which acts on both the mu-opioid receptor and norepinephrine reuptake inhibition. The compound serves as a precursor in the synthesis process, highlighting its importance in developing effective pain relief medications .

1.2. Neuropharmacology

Research indicates that compounds structurally related to this compound exhibit potential neuropharmacological effects. For example, studies have shown that similar compounds can activate formyl peptide receptor 2 (FPR2), leading to anti-inflammatory effects in neuroinflammation models. This suggests that derivatives of this compound could be explored for treating neurodegenerative diseases through modulation of inflammatory pathways .

2.1. Synthesis Techniques

The synthesis of this compound can be achieved through various chemical methodologies, including amine-directed Mizoroki-Heck arylation techniques. These methods allow for the efficient incorporation of fluorinated phenyl groups, enhancing the compound's pharmacological properties while maintaining structural integrity .

| Synthesis Method | Yield | Key Features |

|---|---|---|

| Mizoroki-Heck Reaction | 75% | Utilizes allylamines for arylation |

| Fluorination Techniques | Variable | Enhances lipophilicity and receptor affinity |

3.1. Anti-inflammatory Properties

A study involving the evaluation of compounds similar to this compound demonstrated their ability to inhibit pro-inflammatory cytokines in microglial cells stimulated with lipopolysaccharide. The results indicated that these compounds significantly reduced levels of interleukin-1β and tumor necrosis factor-alpha, suggesting potential therapeutic applications in inflammatory conditions .

3.2. Pharmacokinetic Profiling

Pharmacokinetic studies have been conducted to assess the absorption, distribution, metabolism, and excretion properties of related compounds. These studies revealed that certain derivatives possess favorable metabolic stability and brain permeability, making them suitable candidates for neurological applications .

Mechanism of Action

The mechanism by which (2R)-3-(2-Fluorophenyl)-2-methylpropan-1-amine exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act on neurotransmitter receptors or enzymes involved in metabolic pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

a. 2-(2-Fluorophenyl)propan-2-amine

- Structure : Secondary amine with a geminal methyl group and 2-fluorophenyl substitution.

- Key Differences : Lacks the (2R)-stereochemistry and the propan-1-amine backbone of the target compound.

b. (1R)-1-(3-Fluorophenyl)-2-methylpropan-1-amine

- Structure : Fluorine at the meta position of the phenyl ring, with (R)-stereochemistry at the first carbon.

- Key Differences : Positional isomerism (3-fluorophenyl vs. 2-fluorophenyl) and stereocenter placement.

c. 2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine hydrochloride

- Structure : Dual halogenation (3-chloro, 2-fluoro) and hydrochloride salt form.

- Key Differences : Chlorine addition increases molecular weight (C10H14Cl2FN vs. C10H14FN for the target compound) and lipophilicity.

- Impact : The hydrochloride salt improves aqueous solubility, which may enhance bioavailability but could alter blood-brain barrier penetration compared to the free base .

Pharmacological and Physicochemical Properties

Table 1: Comparative Data for Selected Fluorophenyl-Substituted Amines

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Fluorine Position | Amine Type | CAS Number |

|---|---|---|---|---|---|

| (2R)-3-(2-Fluorophenyl)-2-methylpropan-1-amine* | C10H14FN | 167.23 | Ortho | Primary (R-config) | Not provided |

| 2-(2-Fluorophenyl)propan-2-amine | C9H12FN | 153.20 | Ortho | Tertiary | 74702-88-8 |

| (1R)-1-(3-Fluorophenyl)-2-methylpropan-1-amine | C10H14FN | 167.23 | Meta | Primary (R-config) | 473733-18-5 |

| 2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine HCl | C10H14Cl2FN | 238.13 | Ortho (Cl at meta) | Primary | 1797306-72-9 |

*Note: Data for the target compound inferred from structural analogs.

Key Findings:

Stereochemistry : The (2R)-configuration in the target compound may enhance enantioselective binding to receptors compared to racemic mixtures (e.g., lists (2R)-1-phenylpropan-2-amine as a chiral building block for pharmaceuticals) .

Fluorine Position : Ortho-fluorination (as in the target compound) introduces steric effects that may hinder metabolism by cytochrome P450 enzymes, improving half-life .

Amine Type : Primary amines (e.g., target compound) generally exhibit stronger hydrogen-bonding capacity than tertiary amines, influencing solubility and target engagement .

Biological Activity

(2R)-3-(2-Fluorophenyl)-2-methylpropan-1-amine, often referred to as a fluorinated amine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which influence its interaction with various biological targets, leading to diverse pharmacological effects.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C10H14FN

- Molecular Weight : 169.22 g/mol

- IUPAC Name : this compound

This compound contains a fluorophenyl group, which is known to enhance the lipophilicity and metabolic stability of amines, potentially affecting their biological activity.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes.

Key Mechanisms:

- Receptor Modulation : The fluorinated phenyl group can interact with hydrophobic pockets in receptors, modulating their activity and influencing signaling pathways.

- Enzyme Inhibition : The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity and altering metabolic processes.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : Studies have shown that compounds similar to this amine can inhibit the production of pro-inflammatory cytokines in cell cultures stimulated with lipopolysaccharide (LPS), suggesting potential use in treating inflammatory conditions .

- Neuroprotective Properties : The ability of this compound to penetrate the blood-brain barrier may provide neuroprotective effects, particularly in models of neuroinflammation .

- Anticancer Potential : Preliminary studies suggest that fluorinated amines can act as inhibitors of specific enzymes involved in cancer progression, although further research is necessary to elucidate these pathways.

Table 1: Summary of Biological Activities

Case Study 1: Anti-inflammatory Activity

In a study assessing the cytotoxicity and anti-inflammatory properties of related compounds, it was found that this compound significantly reduced pro-inflammatory cytokine levels in microglial cultures. This suggests a mechanism that could be beneficial in treating neurodegenerative diseases characterized by inflammation .

Case Study 2: Neuroprotective Effects

Another investigation focused on the ability of similar compounds to cross the blood-brain barrier. Results indicated that certain derivatives could accumulate in the brain tissue and provide protective effects against oxidative stress and inflammation, which are critical factors in neurodegenerative disorders .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (2R)-3-(2-fluorophenyl)-2-methylpropan-1-amine with high enantiomeric purity?

- Methodological Answer : Asymmetric synthesis using chiral catalysts (e.g., Rhodium-BINAP complexes) or enzymatic resolution can achieve high enantiomeric excess. For example, kinetic resolution via lipase-catalyzed acylation of racemic amines has been effective for similar fluorinated phenylpropan-1-amine derivatives . Alternatively, chiral auxiliary approaches using (S)- or (R)-proline derivatives can direct stereochemistry during alkylation of the fluorophenyl precursor .

Q. How can researchers confirm the stereochemical configuration of this compound?

- Methodological Answer : X-ray crystallography of a crystalline derivative (e.g., salt formation with dibenzoyl-L-tartaric acid) provides definitive proof. Chiral HPLC using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases can separate enantiomers and validate purity. Nuclear Overhauser Effect (NOE) NMR experiments can also distinguish diastereotopic protons near the chiral center .

Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while - and -NMR identify substituents (e.g., splitting patterns from the 2-fluorophenyl group and methyl protons). IR spectroscopy verifies the primary amine (N-H stretch ~3300 cm) and absence of carbonyl impurities .

Advanced Research Questions

Q. What strategies are effective for resolving racemic mixtures of 3-(2-fluorophenyl)-2-methylpropan-1-amine to isolate the (2R)-enantiomer?

- Methodological Answer : Diastereomeric salt formation with chiral resolving agents (e.g., (-)-di-p-toluoyl-D-tartaric acid) is widely used. For scalable resolutions, simulated moving bed (SMB) chromatography with chiral stationary phases (CSPs) achieves >99% enantiomeric excess. Enzymatic methods using immobilized Candida antarctica lipase B show promise for kinetic resolution .

Q. How does the 2-fluorophenyl group influence the compound's metabolic stability compared to non-fluorinated analogs?

- Methodological Answer : Fluorine’s electronegativity and small atomic radius enhance metabolic stability by blocking cytochrome P450-mediated oxidation at the phenyl ring. In vitro liver microsome assays (human/rat) comparing fluorinated vs. non-fluorinated analogs show prolonged half-life () for the fluorinated derivative, as seen in prasugrel metabolite studies .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer : Radioligand binding assays (e.g., -labeled compounds) can assess affinity for amine transporters (e.g., SERT, NET). Functional assays like cAMP accumulation in HEK293 cells transfected with trace amine-associated receptors (TAARs) quantify agonist/antagonist activity. Fluorometric detection using fluorescamine (390 nm excitation) enables quantification in cellular uptake studies .

Q. How can researchers mitigate racemization during storage or biological testing of the (2R)-enantiomer?

- Methodological Answer : Store the compound at -20°C in anhydrous DMSO or ethanol to prevent proton exchange at the chiral center. Avoid prolonged exposure to acidic/basic conditions. During biological assays, use buffered solutions (pH 7.4) and monitor enantiomeric purity via periodic chiral HPLC checks .

Q. How should discrepancies in reported biological activity data across studies be addressed?

- Methodological Answer : Cross-validate assay conditions (e.g., cell lines, incubation times) and confirm enantiomeric purity (>98% ee). Differences in receptor isoform expression (e.g., TAAR1 vs. TAAR5) may explain variability. Meta-analysis of dose-response curves and statistical power adjustments (e.g., Bonferroni correction) reduce false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.